REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][N:6]1[CH2:10][CH2:9][O:8][C:7]1=[O:11])C.O.[NH2:14][NH2:15]>C(O)C>[O:11]=[C:7]1[N:6]([CH2:5][C:4]([NH:14][NH2:15])=[O:3])[CH2:10][CH2:9][O:8]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1C(OCC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
All volatiles were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed (SiO2, dichloromethane:methanol:aq.ammonia (25%)=90:10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCCN1CC(=O)NN
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |